

Heptanoic Anhydride (CAS 626-27-7): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptanoic anhydride*

Cat. No.: *B1329345*

[Get Quote](#)

Introduction

Heptanoic anhydride, registered under CAS number 626-27-7, is a symmetrical acid anhydride derived from heptanoic acid.^[1] Also known as enanthic anhydride, it is a versatile and reactive organic compound widely employed as an acylating agent in chemical synthesis.^[2] Its utility spans various sectors, including the production of pharmaceuticals, flavors, and fragrances, making it a key intermediate for researchers and professionals in drug development and chemical manufacturing.^{[2][3]} This technical guide provides an in-depth overview of **heptanoic anhydride**, encompassing its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for a scientific audience.

Physicochemical Properties

Heptanoic anhydride is a clear, colorless to light yellow oily liquid.^{[3][4]} It is characterized by the chemical formula $C_{14}H_{26}O_3$ and a molecular weight of approximately 242.36 g/mol.^{[5][6]} Key physical and chemical properties are summarized in the table below for easy reference.

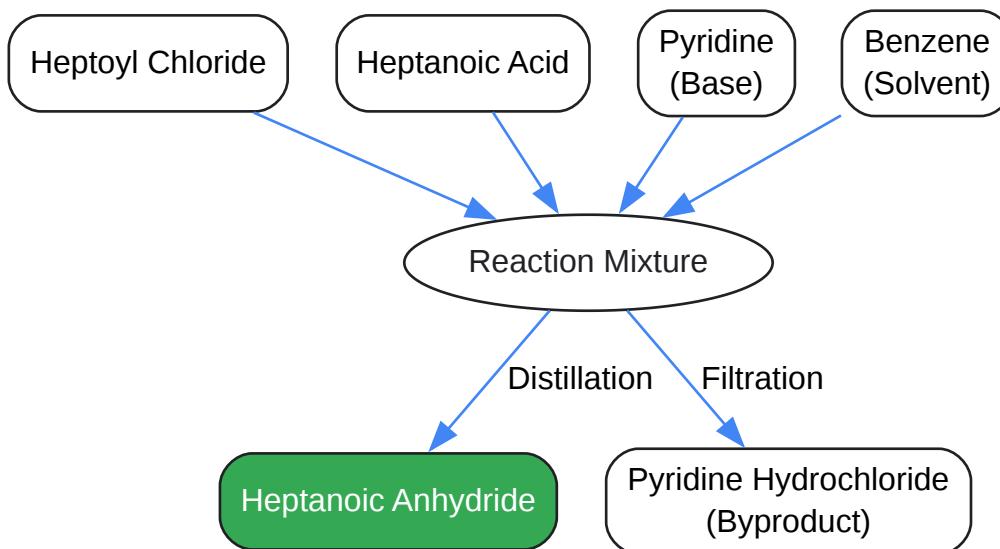
Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₂₆ O ₃	[4][5]
Molecular Weight	242.36 g/mol	[6]
CAS Number	626-27-7	[1][4]
Appearance	Clear, colorless to light yellow oily liquid	[3][4]
Boiling Point	278-282 °C	[1]
Melting Point	-12 °C	[1][4]
Density	0.917 g/mL	[1]
Refractive Index	1.433	[1]

Synthesis of Heptanoic Anhydride

A well-established method for the synthesis of **heptanoic anhydride** is documented in Organic Syntheses, which involves the reaction of heptoyl chloride with heptanoic acid in the presence of pyridine.[7]

Experimental Protocol: Synthesis from Heptoyl Chloride and Heptanoic Acid

Materials:


- Heptoyl chloride
- Heptanoic acid
- Dry pyridine
- Dry benzene
- Ice

Equipment:

- 250-mL round-bottomed three-necked flask
- Stirrer
- Dropping funnel
- Thermometer
- Chilled Büchner funnel
- 200-mL modified Claisen flask for distillation

Procedure:

- In a 250-mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 15.8 g (0.2 mole) of dry pyridine and 25 mL of dry benzene.[7]
- Rapidly add 14.8 g (0.1 mole) of heptoyl chloride to the stirred solution. A pyridinium complex will precipitate.[7]
- While continuing to stir, add 13.0 g (0.1 mole) of heptanoic acid from the dropping funnel over a 5-minute period. The temperature will rise to 60–65 °C as pyridine hydrochloride forms.[7]
- After stirring for an additional 10 minutes, collect the solid pyridine hydrochloride on a chilled Büchner funnel and wash it with two 25-mL portions of dry benzene.[7]
- Combine the filtrate and washings and concentrate the solution under reduced pressure on a steam bath.[7]
- Distill the residue using a 200-mL modified Claisen flask. Discard the initial fraction boiling up to 155 °C/12 mm.[7]
- Collect the **heptanoic anhydride** fraction at 155–162 °C/12 mm. The expected yield is 19–20 g (78–83%).[7]

[Click to download full resolution via product page](#)

Synthesis of **Heptanoic Anhydride**.

Reactivity and Applications

Heptanoic anhydride is a powerful acylating agent, reacting with a variety of nucleophiles to introduce a heptanoyl group into the target molecule.[3] This reactivity is central to its application in organic synthesis.

Acylation Reactions

Heptanoic anhydride readily reacts with alcohols and phenols to form heptanoate esters, and with primary and secondary amines to yield heptanamides.[3] These reactions are fundamental in the synthesis of fine chemicals.

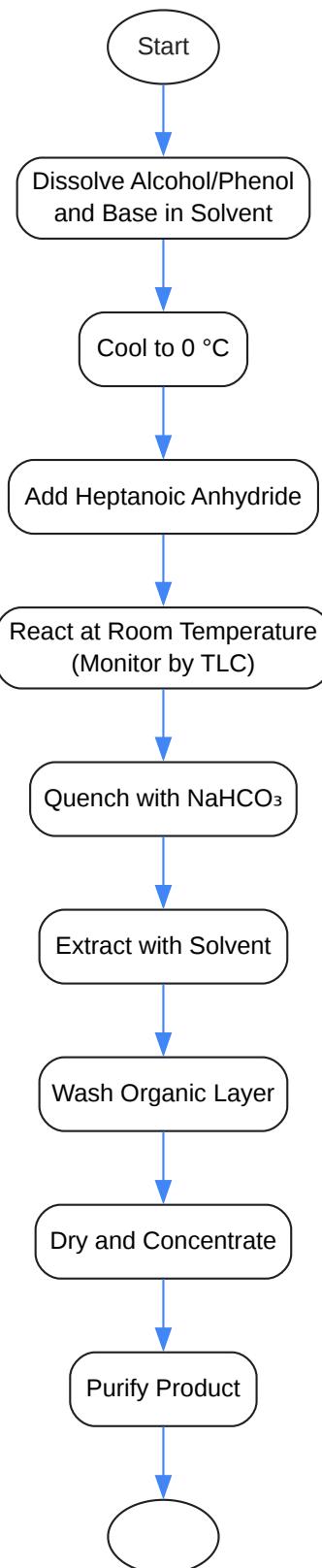
Applications in Drug Development and Industry

The primary application of **heptanoic anhydride** in the pharmaceutical industry is as an intermediate in the synthesis of more complex molecules.[2] It is used in the production of specialty esters and other derivatives that may possess therapeutic properties.[2] In the flavor and fragrance industry, **heptanoic anhydride** is utilized to synthesize various heptanoate esters, which are known for their fruity and floral aromas.

Experimental Protocol: General Esterification

Materials:

- **Heptanoic anhydride**
- Alcohol or phenol
- Pyridine (or other suitable base)
- Anhydrous dichloromethane (or other suitable solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate


Equipment:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask, dissolve the alcohol or phenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add **heptanoic anhydride** (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the heptanoic acid byproduct.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude ester by column chromatography or distillation.

[Click to download full resolution via product page](#)

General Workflow for Ester Synthesis.

Spectroscopic Data

The structural identification of **heptanoic anhydride** is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopic Technique	Key Data	Reference(s)
¹ H NMR	Spectral data available in chemical databases.	[5] [8]
¹³ C NMR	Spectral data available in chemical databases.	[5]
IR Spectroscopy (Neat)	Characteristic C=O stretching bands for anhydrides.	[5]
Mass Spectrometry (EI)	Molecular ion peak and characteristic fragmentation pattern with a top peak at m/z 113.	[5] [9]

Note: For detailed spectra, please refer to the spectral databases cited.

Safety and Handling

Heptanoic anhydride is a corrosive substance that can cause severe skin burns and eye damage.[\[10\]](#)[\[11\]](#) It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[\[12\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Chemical safety goggles and a face shield are required.[\[12\]](#)
- Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[\[11\]](#)
- Body Protection: A lab coat and, if necessary, a chemical-resistant apron should be used.[\[12\]](#)
- Respiratory Protection: If working outside of a fume hood or if vapors are present, a NIOSH-approved respirator is necessary.[\[12\]](#)

Handling and Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
- Keep away from incompatible materials such as bases, alcohols, and oxidizing agents.[10]
- Ground and bond containers when transferring material to prevent static discharge.[13]

First Aid Measures:

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

[Click to download full resolution via product page](#)

Safe Handling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. cphi-online.com [cphi-online.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Heptanoic anhydride | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. HEPTANOIC ANHYDRIDE(626-27-7) 1H NMR spectrum [chemicalbook.com]
- 9. Heptanoic acid, anhydride [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Heptanoic Anhydride (CAS 626-27-7): A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329345#heptanoic-anhydride-cas-number-626-27-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com